

Application Note: Structural Confirmation of Troglitazone-d4 by NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural confirmation of **Troglitazone-d4**, a deuterated analog of the antidiabetic drug Troglitazone, using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods described herein are essential for verifying the isotopic labeling and ensuring the chemical integrity of the molecule, which is often used as an internal standard in pharmacokinetic and metabolic studies. This document outlines the experimental procedures for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy and presents a comprehensive analysis of the spectral data.

Introduction

Troglitazone is a member of the thiazolidinedione class of drugs, formerly used in the treatment of type 2 diabetes. Its deuterated analog, **Troglitazone-d4**, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, where it serves as an internal standard for quantitative analysis by mass spectrometry. The precise structural characterization of isotopically labeled compounds is imperative to ensure the accuracy and reliability of such studies.

NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules.[1][2][3] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For isotopically



labeled compounds like **Troglitazone-d4**, NMR is indispensable for confirming the location and extent of deuterium incorporation. This application note details the use of a suite of NMR experiments to provide comprehensive structural verification of **Troglitazone-d4**.

Materials and Methods Sample Preparation

- Accurately weigh 5-10 mg of Troglitazone-d4.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxided₆ (DMSO-d₆) or Chloroform-d (CDCl₃). The choice of solvent should be based on the solubility of the compound and the desired resolution of the NMR signals.
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.

NMR Instrumentation

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe. The sample temperature was maintained at 298 K.

Experimental Protocols

¹H NMR Spectroscopy:

• Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 2.0 s

Spectral Width: 20 ppm

Transmitter Frequency Offset: 6.0 ppm



¹³C NMR Spectroscopy:

Pulse Program: zgpg30 (proton-decoupled)

• Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Transmitter Frequency Offset: 100 ppm

2D NMR Spectroscopy:

- COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for **Troglitazone-d4** in DMSO-d₆. The numbering of the atoms corresponds to the structure shown in Figure 1. The deuterium labeling on the phenyl ring leads to the absence of corresponding proton signals and simplifies the spectra of adjacent protons.

Disclaimer: The NMR spectral data presented below is a representative example for illustrative purposes and may not correspond to experimentally measured values.

Table 1: Hypothetical ¹H NMR Data for **Troglitazone-d4** in DMSO-d₆



Atom Number	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
1'	1.25	S	-	3H
3'	1.75	t	6.8	2H
4'	2.50	t	6.8	2H
5'-CH₃	2.05	S	-	ЗН
7'-CH₃	2.10	S	-	3H
8'-CH₃	2.15	S	-	ЗН
OCH ₂	3.90	S	-	2H
11	3.10	dd	14.0, 9.0	1H
11	3.40	dd	14.0, 4.0	1H
10	4.85	dd	9.0, 4.0	1H
NH	12.00	br s	-	1H
ОН	8.90	S	-	1H

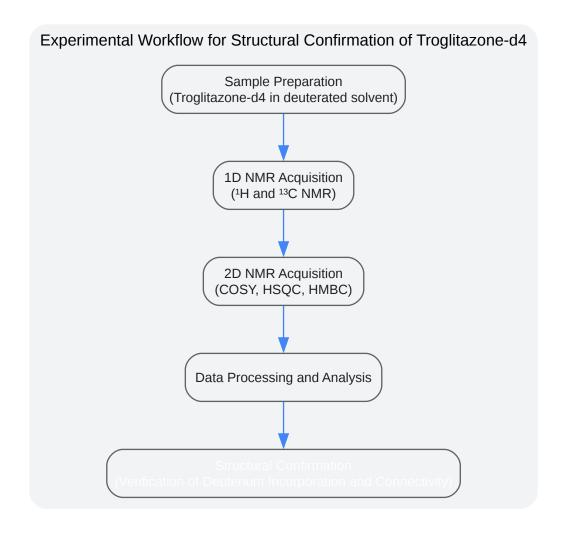
Table 2: Hypothetical ¹³C NMR Data for **Troglitazone-d4** in DMSO-d₆



Atom Number	Chemical Shift (δ, ppm)	
1'	25.0	
2'	75.0	
3'	32.0	
4'	21.0	
4a'	122.0	
5'	123.0	
5'-CH₃	11.5	
6'	145.0	
7'	121.0	
7'-CH₃	12.0	
8'	118.0	
8'-CH₃	13.0	
8a'	147.0	
OCH ₂	70.0	
1	130.0	
2, 6	131.0 (t, JCD ≈ 25 Hz)	
3, 5	115.0 (t, JCD ≈ 25 Hz)	
4	158.0	
11	35.0	
10	55.0	
9	176.0	
7	172.0	

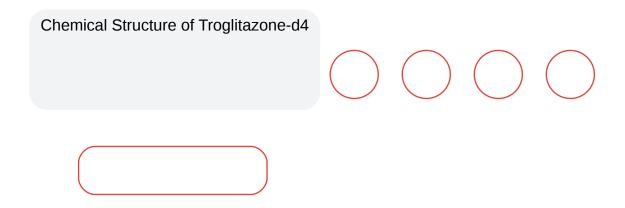


Visualizations



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Caption: Experimental workflow for the NMR-based structural confirmation of Troglitazone-d4.





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